4-Thiazolemethanol, 5-(trifluoromethyl)-
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Overview
Description
5-(Trifluoromethyl)-4-thiazolemethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated thiazole, reacts with a trifluoromethylating agent like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base . Another approach involves the use of trifluoromethyl sulfone or trifluoromethyl-metal reagents .
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)-4-thiazolemethanol may utilize continuous flow chemistry techniques to enhance efficiency and scalability. This method involves the use of modular flow platforms that streamline the synthesis of trifluoromethyl-heteroatom anions, facilitating the rapid generation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-4-thiazolemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
5-(Trifluoromethyl)-4-thiazolemethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-4-thiazolemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction often involves hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylbenzene: Features a trifluoromethyl group attached to a benzene ring.
Trifluoromethylthio compounds: Include trifluoromethylthio groups attached to various heterocycles.
Uniqueness
5-(Trifluoromethyl)-4-thiazolemethanol is unique due to the presence of both a trifluoromethyl group and a thiazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H4F3NOS |
---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
[5-(trifluoromethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4-3(1-10)9-2-11-4/h2,10H,1H2 |
InChI Key |
XANYMJZJBACOHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C(F)(F)F)CO |
Origin of Product |
United States |
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